molecular formula C16H18N2O7 B12736076 1-Dfddt CAS No. 82695-94-1

1-Dfddt

Cat. No.: B12736076
CAS No.: 82695-94-1
M. Wt: 350.32 g/mol
InChI Key: IEFDWFLRGLGVCR-HTBXQOTRSA-N
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Description

1-Difluorodiphenyltrichloroethane (1-Dfddt) is a chemical compound that is structurally similar to the well-known insecticide dichlorodiphenyltrichloroethane (DDT). The primary difference between this compound and DDT is the substitution of two chlorine atoms in DDT with two fluorine atoms in this compound . This modification imparts unique properties to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dfddt typically involves the fluorination of DDT. This process can be achieved through various methods, including direct fluorination using elemental fluorine or through the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and pressures to ensure the selective replacement of chlorine atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the reactive nature of fluorinating agents. Safety measures are crucial due to the potential hazards associated with fluorine compounds. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Dfddt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Dfddt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Dfddt involves its interaction with specific molecular targets. The fluorine atoms in this compound enhance its ability to interact with hydrophobic regions of proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular signaling pathways and metabolic processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect ion channels and membrane-bound receptors .

Comparison with Similar Compounds

1-Dfddt is compared with other similar compounds to highlight its uniqueness:

    Dichlorodiphenyltrichloroethane (DDT): The parent compound, with chlorine atoms instead of fluorine.

    Difluorodiphenyltrichloroethane (DFDT): Another fluorinated derivative with different substitution patterns.

    Trifluorodiphenyltrichloroethane (TFDT): A compound with three fluorine atoms replacing chlorine atoms .

The unique properties of this compound, such as its enhanced stability and reactivity due to fluorination, make it a valuable compound for various applications and research studies.

Properties

CAS No.

82695-94-1

Molecular Formula

C16H18N2O7

Molecular Weight

350.32 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-[[[(2Z)-2-(4,5-dihydroxyindol-3-ylidene)ethylidene]amino]methyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C16H18N2O7/c19-10-2-1-9-12(13(10)21)8(5-18-9)3-4-17-7-16(24)15(23)14(22)11(20)6-25-16/h1-5,11,14-15,19-24H,6-7H2/b8-3+,17-4?/t11-,14-,15+,16-/m1/s1

InChI Key

IEFDWFLRGLGVCR-HTBXQOTRSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CN=C/C=C/2\C=NC3=C2C(=C(C=C3)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CN=CC=C2C=NC3=C2C(=C(C=C3)O)O)O)O)O)O

Origin of Product

United States

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